molecular formula C11H11NO B1290827 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile CAS No. 898787-06-9

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile

Cat. No.: B1290827
CAS No.: 898787-06-9
M. Wt: 173.21 g/mol
InChI Key: AQALXBVPNRKQCI-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Synthetic Applications : The utility of similar compounds in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives has been reported. These compounds show promising results in antimicrobial studies (Kheder & Mabkhot, 2012).

Chemical Reactivity and Synthesis

  • Chemical Reactivity : Studies on the reactivity of isonitriles with electronically unsaturated diene complexes reveal significant findings in the field of chemical synthesis (Valadez, Norton, & Neary, 2015).
  • Radical Addition and Cyclization : Research involving radical addition of 3-oxopropanenitriles to dienes shows the potential for creating new chemical structures and compounds (Hocaoglu & Yılmaz, 2019).

Heterocyclic Synthesis

  • Heterocyclic Compounds Synthesis : The synthesis of multifunctional heterocycles incorporating a benzothiazole moiety from similar compounds offers new approaches for biological screening (Dawood, Farag, & Kandeel, 1999).

Material Science and Luminescence Sensing

  • Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to the compound , have been synthesized for luminescence sensing of benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

Anticancer Research

  • Anticancer Activity : Compounds based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, which is structurally similar, have been synthesized and evaluated for their anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQALXBVPNRKQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640828
Record name 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-06-9
Record name 2,3-Dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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